1,1,1-Trifluoro-3-phenylbutan-2-one
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Overview
Description
1,1,1-Trifluoro-3-phenylbutan-2-one is an organic compound with the molecular formula C10H9F3O It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-phenylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,1-Trifluoro-3-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-phenylbutan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 1,1,1-Trifluoro-4-phenylbut-3-en-2-one
- 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one
Comparison: 1,1,1-Trifluoro-3-phenylbutan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Properties
CAS No. |
118006-64-7 |
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Molecular Formula |
C10H9F3O |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H9F3O/c1-7(9(14)10(11,12)13)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
ZYVYQGWTGGGCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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